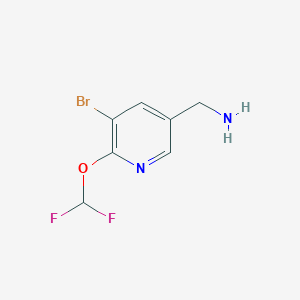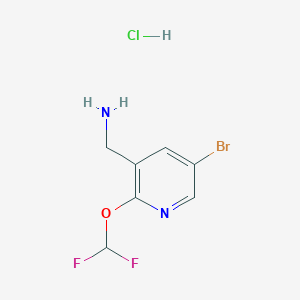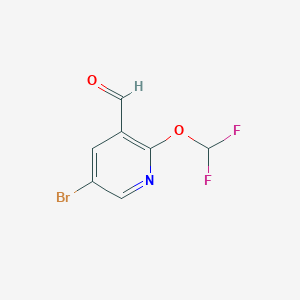
(4-溴-3-苯基-1H-吡唑-5-基)甲醇
描述
The compound (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, also known as BPMM, is a chemical that has garnered significant interest in the scientific community due to its unique properties and potential uses. It is a pyrazole derivative, a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .
科学研究应用
抗微生物应用
- 吡唑啉衍生物的合成和抗微生物活性
- 研究表明,与(4-溴-3-苯基-1H-吡唑-5-基)甲醇相关的吡唑啉衍生物的合成展示了显著的抗微生物活性。这些化合物,包括取代变体,在对抗各种微生物菌株方面表现出了有效性(Kumar et al., 2012)。
- 另一项研究合成并测试了新型吡唑啉衍生物的抗微生物活性。研究结果表明,某些衍生物表现出了有希望的抗微生物效果,包括抗菌和抗真菌特性(Pundeer et al., 2013)。
晶体学和结构分析
- 吡唑啉衍生物的晶体结构
- 对与(4-溴-3-苯基-1H-吡唑-5-基)甲醇相关的化合物的晶体结构进行的研究为了解它们的分子构型提供了见解。这类研究对于理解这类化合物的物理和化学性质至关重要(Li et al., 2012)。
抗癌和酶抑制研究
- 抗癌和酶抑制潜力
- 一些(4-溴-3-苯基-1H-吡唑-5-基)甲醇的衍生物已被探索其在抗癌治疗和酶抑制中的潜力。这些研究有助于开发具有特定靶标相互作用的新型治疗剂(Budak et al., 2017)。
合成和反应研究
- 合成方法和反应性
- 关于吡唑啉衍生物的合成研究,包括超声波促进等方法,突显了这些化合物的多功能性和反应性。这些研究为更高效和可持续的合成途径的开发铺平了道路(Trilleras et al., 2013)。
其他应用
- 在药物化学中的多样应用
- (4-溴-3-苯基-1H-吡唑-5-基)甲醇的衍生物在药物化学中有着广泛的应用,包括研究它们作为中枢神经系统抑制剂的用途,表明它们在开发治疗神经系统疾病的潜力(Butler et al., 1984)。
安全和危害
While the specific safety and hazards information for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is not available, related compounds such as 4-Bromopyrazole have hazard statements H315, H319, and H335, indicating that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
Pyrazole-bearing compounds, which include (4-bromo-3-phenyl-1h-pyrazol-5-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing cellular redox balance .
Cellular Effects
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol exerts various effects on different cell types and cellular processes. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can impact cell signaling pathways, gene expression, and cellular metabolism. In addition, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol has been observed to induce oxidative stress in certain cell types, affecting cellular redox balance and potentially leading to cell damage or apoptosis .
Molecular Mechanism
The molecular mechanism of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its effects on neurotransmission. Furthermore, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol can modulate the activity of antioxidant enzymes by interacting with their active sites, influencing the cellular redox state . These interactions can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and persistent oxidative stress in cells .
Dosage Effects in Animal Models
The effects of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase without causing significant toxicity . At high doses, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol can induce toxic effects, including severe oxidative stress, cellular damage, and even mortality . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and antioxidant enzymes, influencing their activity and the overall metabolic flux . The compound can affect metabolite levels, leading to changes in cellular metabolism. Additionally, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol can be metabolized by liver enzymes, resulting in the formation of metabolites that may have different biological activities .
Transport and Distribution
Within cells and tissues, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution can affect its activity and function, with higher concentrations observed in specific tissues or cellular compartments. These interactions are crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular distribution of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is essential for elucidating its mechanism of action.
属性
IUPAC Name |
(4-bromo-5-phenylpyrazolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,12-14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVICBSIILHVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NN2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
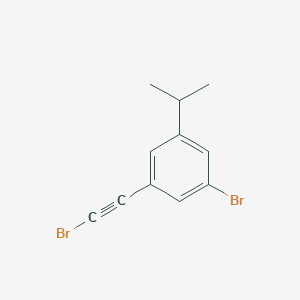
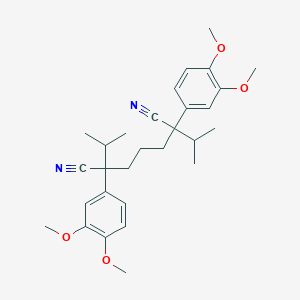

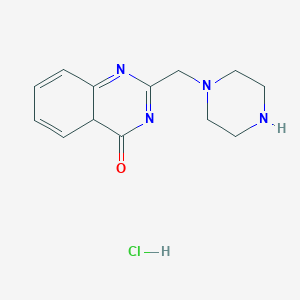
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

